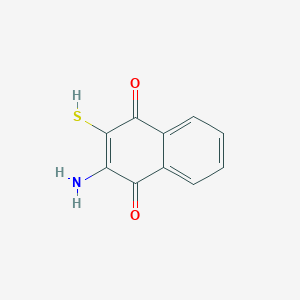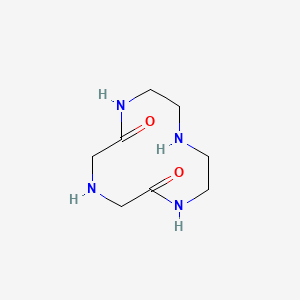
Benzyl 2-isocyanatoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-isocyanatoacetate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is used in various chemical reactions and has applications in different fields, including polymer chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanatoacetate can be synthesized through the reaction of benzyl chloroformate with potassium cyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene as a reagent. Phosgene reacts with benzyl alcohol to form benzyl chloroformate, which then reacts with potassium cyanate to yield this compound. This method is efficient but requires stringent safety measures due to the toxic nature of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-isocyanatoacetate undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form benzyl carbamate and carbon dioxide.
Polymerization: Can be used in the production of polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound under mild conditions, typically at room temperature, to form urethanes and ureas.
Water: Hydrolysis occurs readily in the presence of moisture, leading to the formation of benzyl carbamate.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Benzyl Carbamate: Formed from hydrolysis.
Applications De Recherche Scientifique
Benzyl 2-isocyanatoacetate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Pharmaceuticals: Utilized in the synthesis of various pharmaceutical intermediates and active compounds.
Biological Research: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of benzyl 2-isocyanatoacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various industrial and research applications .
Comparaison Avec Des Composés Similaires
Ethyl 2-isocyanatoacetate: Similar in structure but has an ethyl group instead of a benzyl group.
Butyl 2-isocyanatoacetate: Contains a butyl group instead of a benzyl group.
Uniqueness: Benzyl 2-isocyanatoacetate is unique due to the presence of the benzyl group, which can influence its reactivity and the properties of the resulting products. The benzyl group can provide additional stability and modify the physical properties of the compounds formed from reactions involving this compound .
Propriétés
Numéro CAS |
76692-58-5 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
benzyl 2-isocyanatoacetate |
InChI |
InChI=1S/C10H9NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Clé InChI |
QFVXJSWQXICJGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CN=C=O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride](/img/structure/B3057029.png)



![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)





![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)



